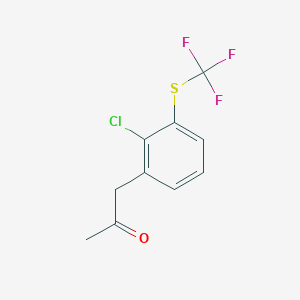
Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” is a synthetic compound used in peptide synthesis. It is composed of two amino acids, serine and asparagine, each protected by different groups to prevent unwanted reactions during synthesis. The compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” involves the protection of the amino acids serine and asparagine. The serine is protected with a tert-butyloxycarbonyl (Boc) group, while the asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group. The synthesis typically involves the following steps:
- Protection of serine with Boc group.
- Protection of asparagine with Fmoc and Trt groups.
- Coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc, Fmoc, and Trt groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc group is removed using trifluoroacetic acid (TFA), Fmoc group is removed using piperidine, and Trt group is removed using mild acid conditions.
Coupling: Reagents such as DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can be further used in peptide synthesis.
Aplicaciones Científicas De Investigación
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” is used in various scientific research applications, including:
Chemistry: Synthesis of peptides and proteins for research and development.
Biology: Study of protein structure and function, enzyme-substrate interactions, and cellular processes.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for use in diagnostics, therapeutics, and research.
Mecanismo De Acción
The compound exerts its effects through the formation of peptide bonds, which are essential for the synthesis of peptides and proteins. The protected groups (Boc, Fmoc, Trt) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final peptide product.
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-Ser(1)-OH: A similar compound with only the Boc-protected serine.
Fmoc-DL-Asn(Trt)-(1): A similar compound with only the Fmoc and Trt-protected asparagine.
Uniqueness
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” is unique due to the combination of both protected amino acids, allowing for more complex peptide synthesis and greater control over the reaction conditions.
Propiedades
Fórmula molecular |
C46H45N3O9 |
|---|---|
Peso molecular |
783.9 g/mol |
Nombre IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C46H45N3O9/c1-45(2,3)58-44(55)48-39(41(51)52)29-56-42(53)38(47-43(54)57-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-40(50)49-46(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,37-39H,27-29H2,1-3H3,(H,47,54)(H,48,55)(H,49,50)(H,51,52) |
Clave InChI |
OTRRBKCIJWVFFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


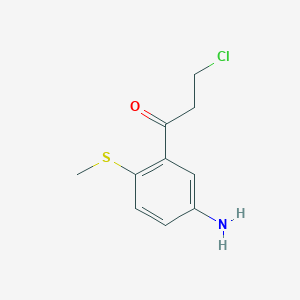
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
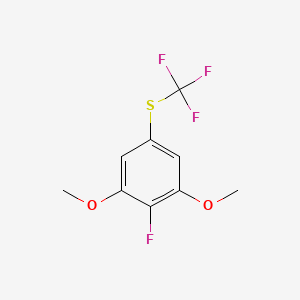

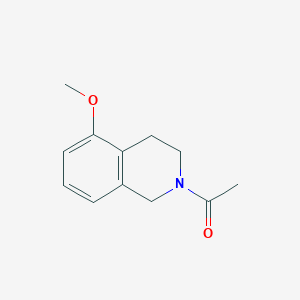
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

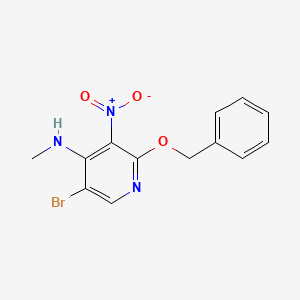
![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

